Direct Violet 51
Overview
Description
Synthesis Analysis
Direct Violet 51 is typically synthesized using chemical processes that have been explored in various studies. For example, Sürme and Demirci (2014) investigated the decolorization process of Direct Violet 51 in an aqueous solution using an electrochemical method, which can offer insights into its synthesis processes (Sürme & Demirci, 2014).
Molecular Structure Analysis
The molecular structure of Direct Violet 51 can be understood through studies like those conducted by Tsai et al. (2015), who explored the plasma-assisted synthesis of violet phosphorus, a material with similarities to Direct Violet 51 in terms of color and structure (Tsai et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of Direct Violet 51 have been a focus of several studies. For instance, the research by Wilson and Flaherty (2016) on the mechanism for the direct synthesis of H2O2 on Pd clusters can provide insights into the chemical reactions involving dyes similar to Direct Violet 51 (Wilson & Flaherty, 2016).
Physical Properties Analysis
Direct Violet 51's physical properties, such as boiling points, melting points, and surface tensions, can be inferred from studies like those conducted by Needham, Wei, and Seybold (1988), which analyzed the physical properties of various alkanes (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of Direct Violet 51, including its interaction with other substances and its behavior under different conditions, can be understood from research like that by Lee et al. (2023), who investigated the use of Direct Violet 51 in textile-based volatile organic compound sensors (Lee et al., 2023).
Scientific Research Applications
1. Wastewater Treatment Using Hoshanar and Sunny Grey Marble Wastes
- Application Summary: This research investigates the potential of hoshanar and sunny grey marble wastes to remove Direct Violet 51 dye from wastewater using an adsorption process .
- Methods of Application: The effect of different parameters such as pH, adsorbent dose, initial dye concentration, and contact time were studied to optimize the results of the adsorption process . Different isothermic models (Temkin, Langmuir isotherm, Freundlich isotherm, Harkin Jura, and Dubinin-Radushkevich models) and kinetic models (pseudo-first order and pseudo-second order) were employed to adsorption data to find out the best fit model .
- Results: Hoshanar treated with a mixture of potassium ferricyanide, and sodium meta silicate showed maximum adsorption capacity of 105.31 mg/g as compared to untreated hoshanar (67.19.45 mg/g) .
2. Wastewater Treatment Using Bentonite Clay Nanocomposites
- Application Summary: This study aimed to remove Direct Violet-51, reactive green-5, reactive red, and acid red dyes by novel bentonite clay nanocomposites prepared using sodium metasilicate and potassium ferricyanide .
- Methods of Application: The effect of temperature, pH, adsorbent amount, contact time, and initial concentration were studied to optimize the removal process . Various adsorption isotherms (Temkin, Freundlich isotherm, Langmuir isotherm, Harkin Jura, and Dubinin Radushkevich models) and kinetic models (pseudo-first order and pseudo-second order) were applied to adsorption data to find out the best fit model .
- Results: Bentonite treated with sodium metasilicate and potassium ferricyanide removed 96.6% of Direct Violet-51 dye, bentonite treated with sodium metasilicate removed 95%, bentonite treated with potassium ferricyanide removed 94%, and pure bentonite removed 80% of the dye from the solution .
3. Decolorisation of Direct Violet 51 Dye in Water
- Application Summary: This research investigates the decolorisation process of Direct Violet 51 dye in an aqueous solution using an electrochemical method .
- Methods of Application: The decolorisation process was carried out in a batch electrochemical cell. Graphite electrodes were used as the anode and cathode for the decolorisation process .
4. Dye-Sensitized Solar Cells
- Application Summary: Direct Violet 51 is used as a dye in dye-sensitized solar cells (DSSCs). DSSCs are a type of thin film solar cell that convert sunlight into electrical energy .
- Methods of Application: The dye is adsorbed onto a semiconductor, typically titanium dioxide, which is then exposed to sunlight. The dye absorbs the sunlight and generates electrons, which are then transferred to the semiconductor .
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O8S2.2Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMRMCFZNGNNX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063935 | |
Record name | C.I. Direct Violet 51 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Violet 51 | |
CAS RN |
5489-77-0 | |
Record name | Direct Violet 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 3-[2-[4-[2-(2,4-dimethyl-6-sulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxy-7-(phenylamino)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Violet 51 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 7-anilino-3-[[4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT VIOLET 51 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q15A781FZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.